

(2,4,6-Triisopropylphenyl)boronic acid molecular weight

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Compound of Interest

Compound Name: (2,4,6-Triisopropylphenyl)boronic acid

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An In-Depth Technical Guide to **(2,4,6-Triisopropylphenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,6-Triisopropylphenyl)boronic acid is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its bulky triisopropylphenyl group confers enhanced stability and solubility in organic solvents, making it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core properties of **(2,4,6-Triisopropylphenyl)boronic acid**, including its molecular weight, physicochemical characteristics, and key applications. Detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling are presented. Furthermore, its emerging role in bioconjugation and potential implications in modulating signaling pathways relevant to drug discovery are discussed.

Core Properties and Physicochemical Data

(2,4,6-Triisopropylphenyl)boronic acid is a white to off-white crystalline solid. The sterically hindered nature of the triisopropylphenyl group plays a significant role in its reactivity and stability.^[1]

Table 1: Physicochemical Properties of **(2,4,6-Triisopropylphenyl)boronic acid**

Property	Value	Reference(s)
Molecular Weight	248.17 g/mol	[2][3][4]
Molecular Formula	C ₁₅ H ₂₅ BO ₂	[2][3][4]
CAS Number	154549-38-9	[2][3][4]
Melting Point	165-172 °C (decomposes)	[2][4]
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in organic solvents such as dichloromethane and ethanol; less soluble in water.	[1]
Storage	2-8°C	[2][4]

Applications in Organic Synthesis and Drug Discovery

The primary application of **(2,4,6-Triisopropylphenyl)boronic acid** lies in its role as a versatile building block in organic synthesis.[2]

- **Suzuki-Miyaura Coupling Reactions:** It is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1][2] The bulky triisopropyl groups can influence the selectivity of these reactions.[1]
- **Drug Development:** Boron-containing compounds, in general, are of growing interest in medicinal chemistry. Boronic acids can act as enzyme inhibitors and have been incorporated into approved drugs.[5] While specific therapeutic applications of **(2,4,6-Triisopropylphenyl)boronic acid** are not yet established, its utility in synthesizing complex molecules makes it a valuable tool in drug discovery.[2]

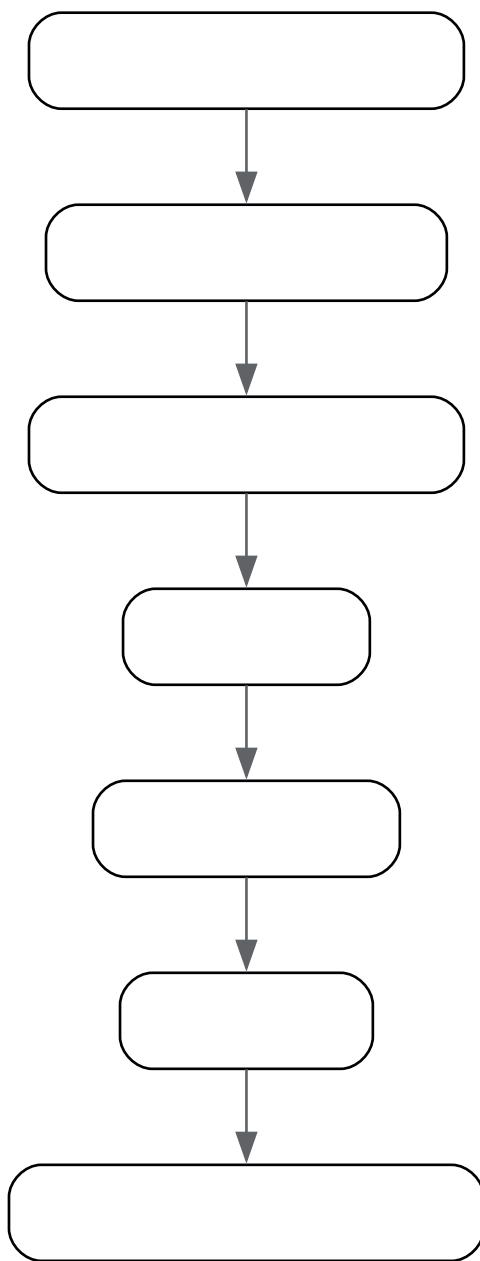
- Material Science: This compound is also utilized in the development of advanced materials, including polymers and nanomaterials, where it can contribute to improved mechanical strength and thermal stability.[2]
- Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited in bioconjugation techniques for attaching biomolecules to surfaces or other molecules for diagnostics and targeted drug delivery.[2]

Experimental Protocols

Synthesis of (2,4,6-Triisopropylphenyl)boronic acid

The synthesis of **(2,4,6-Triisopropylphenyl)boronic acid** can be achieved via the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl borate. The following is a representative protocol adapted from the synthesis of the analogous 2,4,6-trimethylphenylboronic acid.[6]

Workflow for the Synthesis of (2,4,6-Triisopropylphenyl)boronic acid

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Caption: Synthesis of **(2,4,6-Triisopropylphenyl)boronic acid** workflow.

Methodology:

- Grignard Reagent Formation: To a dry, three-necked round-bottomed flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF dropwise. The reaction may need gentle heating to

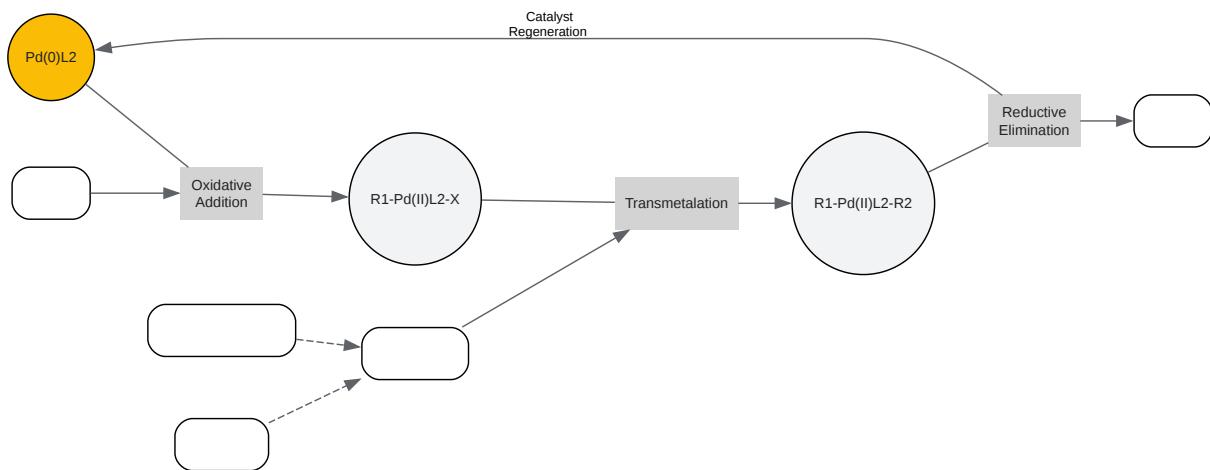
initiate. Once initiated, maintain a gentle reflux for 2-3 hours until the magnesium is consumed.

- **Borylation:** Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add triisopropyl borate (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis and Workup:** Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Stir vigorously for 1-2 hours.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure **(2,4,6-Triisopropylphenyl)boronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura coupling reaction using **(2,4,6-Triisopropylphenyl)boronic acid**. Reaction conditions may require optimization depending on the specific aryl halide used.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

- Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), **(2,4,6-Triisopropylphenyl)boronic acid** (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
- Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 equivalents).
- Solvent: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
- Reaction Conditions: De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

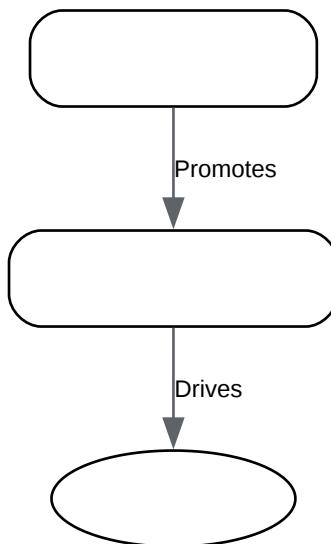
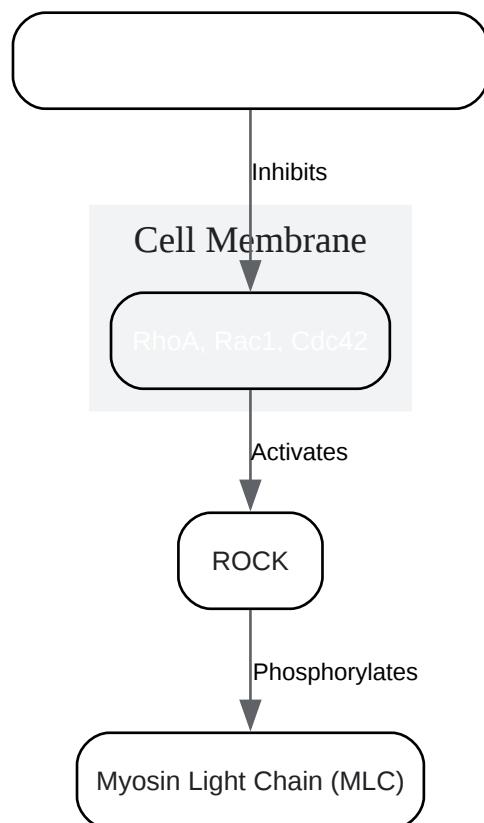
Biological Activity and Signaling Pathways

While specific studies on the biological activity of **(2,4,6-Triisopropylphenyl)boronic acid** are limited, the broader class of phenylboronic acids has been investigated for its effects on cancer cell biology. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells.^[7]

This inhibitory effect has been linked to the modulation of the Rho GTPase signaling pathway, which is a critical regulator of cell motility and cytoskeletal organization. Specifically, phenylboronic acid treatment has been observed to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.^[7] This leads to downstream effects on ROCKII activity and the phosphorylation of myosin light chain, ultimately impairing actomyosin-based contractility required for cell migration.^[7]

Given these findings, it is plausible that **(2,4,6-Triisopropylphenyl)boronic acid**, as a substituted phenylboronic acid, could exhibit similar or enhanced biological activities. The bulky and lipophilic isopropyl groups may influence its cellular uptake, protein binding, and overall potency. Further research is warranted to explore the specific effects of this compound on cancer cell signaling and other biological pathways.

Simplified Rho GTPase Signaling Pathway in Cell Migration

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